1-(1-Phenylethyl)indolin-6-amine is a compound that belongs to the class of indoline derivatives, characterized by its unique structural features and potential biological activities. This compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound can be classified under the category of indole alkaloids, which are known for their diverse pharmacological properties. Indoles and their derivatives are widely studied due to their presence in many natural products and their roles as intermediates in organic synthesis. The structure of 1-(1-Phenylethyl)indolin-6-amine consists of an indoline core substituted with a phenylethyl group, contributing to its chemical reactivity and biological activity.
The synthesis of 1-(1-Phenylethyl)indolin-6-amine can be achieved through various methods, with one prominent approach being the Fischer indolization reaction. This method typically involves the condensation of an aryl hydrazine with a ketone or aldehyde under acidic conditions to form an indole structure.
A one-pot three-component synthesis has been developed that allows for rapid production of indole derivatives, including 1-(1-Phenylethyl)indolin-6-amine. This process integrates Fischer indolization with N-alkylation, employing readily available substrates such as aryl hydrazines and alkyl halides. The use of microwave-assisted techniques has significantly improved reaction times and yields, making this method efficient for synthesizing various indole derivatives .
The molecular formula for 1-(1-Phenylethyl)indolin-6-amine is , with a molecular weight of approximately 238.32 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers, which may influence its biological activity.
1-(1-Phenylethyl)indolin-6-amine can participate in various chemical reactions typical for amines and indoles. These include electrophilic aromatic substitutions, nucleophilic additions, and cyclization reactions. The presence of the amine group allows for further derivatization, enhancing its utility in synthetic organic chemistry.
For instance, the compound can undergo N-acylation or N-alkylation reactions to generate more complex structures. Additionally, it can react with electrophiles due to the nucleophilic nature of the indole nitrogen atom, facilitating diverse synthetic pathways .
The mechanism of action for compounds like 1-(1-Phenylethyl)indolin-6-amine often involves interaction with biological targets such as receptors or enzymes. The indole moiety is known to engage in π-stacking interactions and hydrogen bonding, which can influence binding affinity and selectivity toward specific biological targets.
Studies have indicated that indole derivatives may exhibit activity against various diseases by modulating signaling pathways or inhibiting specific enzymes. For example, similar compounds have shown promise as inhibitors in cancer therapy by targeting kinases or other regulatory proteins involved in cell proliferation .
1-(1-Phenylethyl)indolin-6-amine is typically a solid at room temperature, with a melting point that may vary based on purity and crystallization conditions. Its solubility profile indicates moderate solubility in organic solvents such as ethanol and dichloromethane.
Chemically, this compound is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in typical amine reactions such as acylation and alkylation.
The primary applications of 1-(1-Phenylethyl)indolin-6-amine lie within medicinal chemistry and pharmacology. Its structural features make it a candidate for drug development aimed at treating neurological disorders, cancers, and other diseases where indole derivatives have shown efficacy. Additionally, it serves as an important intermediate in synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
The synthesis of enantiopure 1-(1-phenylethyl)indolin-6-amine relies heavily on chiral induction strategies centered on the 1-phenylethylamine moiety. Traditional routes employ reductive amination between 6-nitroindoline and racemic 1-phenylethylamine followed by nitro group reduction, yielding the racemic target compound. Resolution typically occurs via diastereomeric salt crystallization using chiral acids like tartaric acid or O-functionalized lactic acid derivatives. Recent advances demonstrate dramatically altered selectivity when using solvent templates like tetrahydropyran (THP) or cyclohexene instead of protic solvents (e.g., 2-propanol). X-ray analyses confirm THP inclusion within the (R,S)-salt crystal lattice, providing thermodynamic stabilization without hydrogen bonding [2].
Catalytic kinetic resolution (CKR) has emerged as a powerful alternative, particularly for accessing both enantiomers. Copper-catalyzed asymmetric triazole formation enables coetaneous resolution of racemic alkynes and azides. Using (R,R)-Ph-PyBox/CuCl catalyst systems, simultaneous resolution of two racemic starting materials delivers the major triazole diastereomer (dr 84:16, 90% ee) through differentiated transition state energies. Control reactions with achiral ligands (TBTA) yield near-equimolar diastereomeric mixtures (23:27:23:27 ratio), confirming catalyst-controlled stereoselection [6]. For industrial-scale resolution, continuous-flow kinetic resolution systems utilizing immobilized Candida antarctica lipase B (CALB) and ethyl acetate as acylating agent achieve >99% ee with 40-minute residence times. Integrated racemization (dehydrogenation-hydrogenation) enables full conversion of racemic inputs [2].
Table 1: Chiral Resolution Methods for 1-(1-Phenylethyl)indolin-6-amine Precursors
Method | Resolving Agent/Catalyst | Conditions | Outcome | Reference |
---|---|---|---|---|
Diastereomeric Salt Cryst | (R)-N-benzyl-α-PEA | THP solvent template | Preferential (R,S)-salt crystal | [2] |
Lipase-Catalyzed KR | CALB (Novozym 435) | Ethyl acetate, flow reactor | >99% ee, 40 min residence | [2] |
Coetaneous CuAAC | (R,R)-Ph-PyBox/CuCl | 2,5-Hexanedione, 25°C | dr 84:16, 90% ee major isomer | [6] |
Direct acylation of 1-(1-phenylethyl)indolin-6-amine represents a significant advancement in atom-economical derivatization. Iron(III) acetylacetonate [Fe(acac)₃] (0.01 mol%) combined with pivalic acid (1 equiv.) and molecular oxygen enables efficient amide bond formation with carboxylic acids or esters in diethyl carbonate (DEC). Crucially, oxygen acts as a key inducer: reactions under inert atmosphere yield ≤15% product, while oxygen atmosphere boosts yields to 91% at 100°C. This protocol demonstrates remarkable functional group tolerance across diverse acyl donors, including α,β-unsaturated esters and sterically hindered acids [3].
Mechanistic studies reveal a radical-involved pathway where oxygen generates acyl radicals from aldehydes (formed in situ via decarbonylation) or directly activates the iron catalyst. Electron Paramagnetic Resonance (EPR) spectroscopy confirms superoxide radical species (O₂•⁻) during the reaction. Kinetic experiments show zero-order dependence on amine concentration and first-order dependence on carboxylic acid, supporting a turnover-limiting step involving iron-mediated acid activation. The system efficiently acylates both primary and secondary amines of the target molecule, enabling N-functionalization without protecting group manipulation [3].
Table 2: Iron-Catalyzed Acylation Optimization for Indoline Amines
Variable | Condition A (Low Yield) | Condition B (High Yield) | Yield Increase |
---|---|---|---|
Atmosphere | Argon | Oxygen (1 atm) | 15% → 91% |
Solvent | Toluene/DMF | Diethyl carbonate (DEC) | ≤10% → 91% |
Catalyst Loading | 10 mol% | 0.01 mol% Fe(acac)₃ | Unchanged efficiency |
Additive | None | Pivalic acid (1 equiv.) | Critical for yield |
Enzymatic strategies provide sustainable routes to enantiomerically enriched 1-(1-phenylethyl)indolin-6-amine derivatives. Dynamic Kinetic Resolution (DKR) systems combine Candida antarctica lipase B (CALB) with racemization catalysts (palladium nanoparticles or [Ru(cymene)Cl₂]₂). Using alkyl methoxyacetates as acyl donors, these systems achieve near-quantitative yields and >99% ee for N-acylated products. Recent optimizations identify isopropyl 2-propoxyacetate as the optimal acyl donor for primary amines, including substituted 1-phenylethylamine derivatives [2] .
Solvent-free enzymatic resolutions via high-speed ball milling (HSBM) offer significantly reduced reaction times (90 minutes vs. 24 hours). CALB-catalyzed acylations with isopropyl acetate proceed efficiently without solvents, yielding products with >99% ee. This technique demonstrates particular advantages for acid-sensitive indoline substrates by eliminating hydrolytic side reactions. Furthermore, chemoenzymatic deracemization integrates Pd/Cu-catalyzed Wacker oxidation with enzymatic reductive amination, enabling asymmetric hydroamination of styrene derivatives to yield enantiopure 1-phenylethylamine precursors (99% ee) using ammonia and d-glucose/glucose dehydrogenase (GDH) as reductant [2] .
Solid-phase approaches for 1-(1-phenylethyl)indolin-6-amine derivatives mitigate solubility challenges and enable rapid purification. Resin selection critically influences side-reaction profiles:
Immobilized chiral catalysts facilitate stereoselective modifications. PyBox-copper complexes anchored to polystyrene or silica enable asymmetric azide-alkyne cycloadditions (CuAAC) directly on resin-bound indoline amines. These systems achieve diastereomeric ratios >90:10 with catalyst recyclability (>5 cycles) without significant activity loss. Continuous-flow reactors incorporating immobilized CALB or iron-pincer complexes allow multi-step N-functionalization sequences, reducing purification bottlenecks for N-acyl or N-sulfonyl derivatives [8] [9].
Table 3: Solid-Phase Strategies for Indoline Amine Derivatives
Challenge | Solution | Outcome Improvement |
---|---|---|
DKP Formation | Rink amide resin; TBAF deprotection | Cleavage <2% vs. 15-20% (Wang) |
Aspartimide Formation | Cyanosulfurylylide (CSY) protection | Complete suppression |
Piperidinyl-Alanine | Trityl-protected Cys (FAA1040) | Elimination of β-elimination pathway |
Catalyst Recycling | Silica-immobilized Fe(acac)₃ | 5 cycles <5% activity loss |
Industrial translation of 1-(1-phenylethyl)indolin-6-amine syntheses confronts three primary challenges: chiral auxiliary cost, catalyst productivity, and downstream purification. Traditional resolution via diastereomeric salts generates 50-60% waste isomers, making enzymatic DKR economically advantageous despite high biocatalyst costs. Economic modeling shows viability at >5,000-ton/year scale when lipase immobilization extends operational stability to >15 batches [1] [2].
Continuous-flow systems address exotherm management in iron-catalyzed acylations and enzymatic resolutions. Microreactors with immobilized Fe(acac)₃ enable safe oxygen utilization at elevated temperatures (100-120°C), reducing reaction times from hours to minutes while maintaining 90-95% yield. For chromatographic purification, simulated moving bed (SMB) technology achieves >99.5% diastereomeric purity with 80% solvent reduction versus batch chromatography. Recent advances integrate in-line crystallization monitoring and PAT (Process Analytical Technology) for real-time purity control during large-scale resolutions [1] [9].
Table 4: Scalability Solutions for Key Manufacturing Challenges
Challenge | Industrial Solution | Economic/Process Impact |
---|---|---|
Chiral Auxiliary Cost | In situ racemization/recycling | 30% reduction in resolving agent use |
Oxygen Handling (Acylation) | Packed-bed flow reactor | Eliminates high-pressure vessels |
Diastereomer Purification | Simulated Moving Bed (SMB) | 80% solvent reduction |
Enzyme Cost (DKR) | Covalent immobilization on ECR8305 | 15+ batch reuses |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3